3-Amino-5-(4-carboxyphenyl)benzoic acid
Description
Contextualization of Advanced Organic Molecules with Multiple Reactive Sites
Advanced organic molecules are characterized by the presence of multiple functional groups, which impart a range of chemical reactivities and physical properties. These reactive sites can participate in various chemical transformations, allowing for the construction of diverse and complex molecular structures. The strategic placement of these functional groups on a central scaffold is a key aspect of modern chemical design, enabling the creation of materials with applications in fields such as catalysis, electronics, and medicine. Aromatic carboxylic acids, in particular, are a prominent class of these molecules, offering a stable and predictable framework for the attachment of other functional moieties.
Significance of 3-Amino-5-(4-carboxyphenyl)benzoic acid within Contemporary Chemical Synthesis
This compound, with its distinct arrangement of an amino group and two carboxylic acid groups on a biphenyl (B1667301) scaffold, is a molecule of significant interest in contemporary chemical synthesis. cymitquimica.com The presence of both acidic carboxyl groups and a basic amino group makes it an amphoteric molecule with the potential for complex coordination chemistry. The biphenyl core provides rigidity and a defined spatial orientation for the functional groups, which is a desirable characteristic for the construction of ordered materials. This compound is recognized by its CAS number 129192-19-4. cymitquimica.com
Overview of Academic Research Trajectories for Functionalized Biphenyl Carboxylic Acid Scaffolds
Research into functionalized biphenyl carboxylic acid scaffolds is a burgeoning area of chemical science. These molecules are extensively used as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org The ability of the carboxylate groups to coordinate with metal ions, combined with the structural diversity offered by the biphenyl backbone, allows for the creation of porous materials with high surface areas and tunable properties. nih.gov Academic research in this area is focused on designing new linkers to control the topology, porosity, and functionality of the resulting frameworks for applications in gas storage, separation, and catalysis. The introduction of additional functional groups, such as the amino group in this compound, can further enhance the properties of these materials, for instance, by providing sites for post-synthetic modification or by altering the electronic properties of the framework.
Scope and Objectives of Research on this compound
While the broader class of functionalized biphenyl carboxylic acids is well-studied, specific research focusing solely on this compound appears to be limited. The primary objective of research on this compound would be to explore its potential as a versatile building block in supramolecular chemistry and materials science. Key research goals would likely include the development of efficient synthesis methods, thorough characterization of its physicochemical properties, and investigation of its utility in creating novel materials, particularly MOFs with unique functionalities imparted by the amino group. The potential for this molecule to act as a precursor in the synthesis of more complex organic molecules is also an area ripe for exploration. evitachem.com
Chemical Compound Data
| Compound Name |
| This compound |
| 5-Amino-biphenyl-3,4'-dicarboxylic acid |
| [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 5-amino- |
Chemical Properties
| Property | Value |
| CAS Number | 129192-19-4 cymitquimica.com |
| Molecular Formula | C14H11NO4 bldpharm.com |
| Molecular Weight | 257.24 g/mol bldpharm.comcymitquimica.com |
| Synonyms | 5-Amino-biphenyl-3,4'-dicarboxylic acid, [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 5-amino- cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCVRDFHWTJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562246 | |
| Record name | 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-19-4 | |
| Record name | 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Retrosynthetic Analysis and Key Building Blocks in the Synthesis of 3-Amino-5-(4-carboxyphenyl)benzoic acid
A retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical primary disconnection is at the carbon-carbon bond of the biphenyl (B1667301) core. This leads to two key aromatic building blocks. A plausible retrosynthetic pathway is outlined below:
Disconnection of the C-N bond: The amino group can be introduced in a late stage of the synthesis via functional group interconversion from a nitro group. This simplifies the synthesis by avoiding potential side reactions associated with the free amino group during the C-C bond formation. This leads to the precursor, 3-nitro-5-(4-carboxyphenyl)benzoic acid.
Disconnection of the biphenyl C-C bond: The bond connecting the two phenyl rings can be disconnected using strategies based on palladium-catalyzed cross-coupling reactions. This leads to two main types of precursors:
A 3-halo-5-nitrobenzoic acid derivative (where halo = Br, I) and a 4-carboxyphenylboronic acid derivative for a Suzuki-Miyaura coupling.
A 3-halo-5-nitrobenzoic acid derivative and a 4-vinylbenzoic acid derivative for a Heck-type reaction, followed by oxidation of the vinyl group.
Based on this analysis, the key building blocks for the synthesis can be identified as:
Ring A precursors: 3-bromo-5-nitrobenzoic acid or 3-iodo-5-nitrobenzoic acid. These are commercially available or can be synthesized from benzoic acid through nitration and subsequent halogenation.
Ring B precursors: 4-carboxyphenylboronic acid or its corresponding esters for Suzuki-Miyaura coupling. For a Heck approach, 4-vinylbenzoic acid or its ester would be required.
An alternative, though potentially more challenging, retrosynthetic approach could involve the formation of one of the carboxylic acid groups at a later stage, for instance, through the oxidation of a methyl group or the hydrolysis of a nitrile. However, the initial strategy focusing on the coupling of pre-functionalized rings is generally more convergent and efficient.
Carbon-Carbon Bond Forming Reactions in the Construction of the Biphenyl Core
The formation of the central biphenyl linkage is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for the formation of C-C bonds between aromatic rings. In the context of synthesizing our target molecule, the Suzuki-Miyaura reaction would involve the coupling of a 3-halo-5-nitrobenzoic acid derivative with 4-carboxyphenylboronic acid.
The general reaction is as follows:
The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂. A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and promote the reaction, with bulky, electron-rich ligands like those from the Buchwald group often providing excellent results. The choice of base and solvent is also crucial for the success of the reaction.
Heck Reaction: The Heck reaction provides an alternative route to the biphenyl core. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail reacting a 3-halo-5-nitrobenzoic acid with 4-vinylbenzoic acid. The resulting stilbene (B7821643) derivative would then need to be oxidized to afford the desired dicarboxylic acid structure. While feasible, this two-step process adds complexity compared to the direct Suzuki-Miyaura coupling.
The general scheme for a Heck reaction in this context would be:
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgorganic-chemistry.orgacs.orgbohrium.com In the synthesis of one of the key building blocks, such as a substituted benzoic acid, DoM could be employed. For instance, if a more complex substitution pattern were required on one of the rings, a directing group such as a carboxylic acid or an amide could be used to direct lithiation to the ortho position. acs.orgorganic-chemistry.orgacs.orgbohrium.com The resulting aryllithium species can then be quenched with an appropriate electrophile.
For example, starting with a 3-substituted benzoic acid, the carboxylate group can direct metalation to the C2 or C6 position. acs.orgorganic-chemistry.orgacs.orgbohrium.com This strategy is particularly useful for introducing substituents in a highly controlled manner, which might be difficult to achieve through classical electrophilic aromatic substitution reactions.
In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. For palladium-catalyzed cross-coupling reactions, several green chemistry principles can be applied:
Catalyst Loading: Utilizing highly active catalysts to reduce the amount of palladium, a precious and toxic metal, is a key goal. acs.orgrsc.org
Solvent Choice: Replacing hazardous organic solvents like DMF or NMP with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is highly desirable. nih.govnih.gov Several studies have demonstrated successful Suzuki-Miyaura reactions in aqueous media. rsc.org
Energy Efficiency: Developing reactions that proceed at lower temperatures and with shorter reaction times can significantly reduce energy consumption.
Atom Economy: The Suzuki-Miyaura reaction generally has good atom economy, as the main byproducts are salts.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | nih.gov |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 80-110 | 85-95 | acs.org |
| Pd/C | None | Na₂CO₃ | Water | 100 | ~90 | rsc.org |
Introduction and Manipulation of the Amino Functionality in this compound
The final key transformation in the synthesis of the target molecule is the introduction of the amino group. As outlined in the retrosynthetic analysis, this is typically achieved by the reduction of a nitro group in the final step. However, other methods for direct C-N bond formation can also be considered.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide and an amine. acs.orgnumberanalytics.comlibretexts.org In a hypothetical synthetic route, one could envision coupling a di-halo-biphenyl precursor with an ammonia (B1221849) equivalent or a protected amine. However, this approach is generally less common for the synthesis of primary anilines compared to the reduction of a nitro group due to challenges with controlling the reaction with ammonia itself. The reaction is highly effective for coupling with primary and secondary amines. numberanalytics.comlibretexts.org
Typical conditions for a Buchwald-Hartwig amination involve a palladium catalyst, a phosphine ligand (often a biarylphosphine), and a strong base such as sodium tert-butoxide. numberanalytics.comwuxiapptec.com
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 80-100 | 70-95 | chemspider.com |
| Pd(OAc)₂ | XPhos | NaOBu-t | Toluene | Room Temp - 100 | 85-98 | acs.org |
| CuI | Phenanthroline | Cs₂CO₃ | DMF | 110 | ~90 | researchgate.net |
Reductive Amination: While not directly applicable to the synthesis of the aromatic amine in our primary proposed route, reductive amination is a crucial method for the synthesis of amines in general. youtube.comharvard.edu It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This method would be relevant if one of the building blocks contained a carbonyl group that needed to be converted to an amino group. For instance, if a formyl-substituted benzoic acid were used as a precursor, it could be converted to an amine via reductive amination. researchgate.netnih.gov
Nitration-Reduction Sequences and Alternative Amino Group Installation
The introduction of the amino group onto the biphenyl scaffold is a critical transformation in the synthesis of this compound. The most conventional and widely employed method for this purpose is a nitration-reduction sequence.
Nitration-Reduction Sequence:
This two-step process first introduces a nitro group (-NO₂) onto the aromatic ring, which is subsequently reduced to an amino group (-NH₂). In a strategic synthesis of the target molecule, the nitro group is often incorporated into one of the starting materials prior to the biphenyl bond formation. For instance, starting with 3,5-dinitrobenzoic acid, one nitro group can be selectively reduced, or a starting material like 3-bromo-5-nitrobenzoic acid can be used in a cross-coupling reaction.
If the biphenyl backbone, 5-(4-carboxyphenyl)benzoic acid, were to be synthesized first, a subsequent nitration step would be required. The nitration of biphenyl systems can be complex due to the directing effects of the existing substituents. researchgate.net The carboxylic acid groups are deactivating and meta-directing. Nitration would likely occur at the positions meta to the carboxyl groups on both rings.
Once the nitro-substituted biphenyl intermediate, such as 3-nitro-5-(4-carboxyphenyl)benzoic acid, is obtained, the reduction of the nitro group is performed. A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups. niscpr.res.in
| Reagent/Catalyst | Conditions | Selectivity |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | Highly efficient, but may also reduce other functional groups. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic and reliable method, generally tolerant of ester groups. |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | An inexpensive and effective method, often used in industrial processes. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Ammonia | A mild reducing agent suitable for sensitive substrates. |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium (B1175870) formate, Pd/C | Avoids the use of gaseous hydrogen. niscpr.res.in |
For the synthesis of this compound, a mild reducing agent like tin(II) chloride or catalytic transfer hydrogenation would be preferable to avoid potential side reactions, especially if ester protecting groups are present.
Alternative Amino Group Installation:
While the nitration-reduction sequence is common, other methods for introducing an amino group exist. One such alternative is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with an amine source, such as ammonia or a protected amine equivalent. This method could potentially be applied to a di-halo-biphenyl precursor. Another approach is the Hofmann or Curtius rearrangement of a carboxylic acid derivative, though this would require careful planning of the synthetic route to have the appropriate precursor in place.
Selective Functional Group Transformations and Protecting Group Chemistry in this compound Synthesis
The presence of three reactive functional groups—two carboxylic acids and one amino group—in the target molecule necessitates a sophisticated approach involving selective transformations and the use of protecting groups. uchicago.eduorganic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical modification to be carried out at another site in the molecule. wikipedia.org
Protecting Group Strategies:
A successful synthesis of this compound would likely employ an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.org
Carboxylic Acid Protection: The two carboxylic acid groups can be protected as esters. Methyl or ethyl esters are common choices, typically formed via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol). These are generally stable under neutral and mildly acidic or basic conditions but can be cleaved by hydrolysis with a strong acid or base. For greater acid lability, tert-butyl esters can be used, which are readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) while remaining stable to base. fiveable.me Benzyl esters offer the advantage of being removable by hydrogenolysis, which could potentially be performed concurrently with the reduction of a nitro group. wiley-vch.de
Amino Group Protection: If the amino group were present early in the synthesis, it would require protection to prevent it from interfering with subsequent reactions, such as the Suzuki-Miyaura coupling. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). fiveable.me The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
A Potential Synthetic Route with Protecting Groups:
Esterification: Protect the carboxylic acid of 3-bromo-5-nitrobenzoic acid as a methyl ester.
Suzuki-Miyaura Coupling: Couple the resulting methyl 3-bromo-5-nitrobenzoate with 4-(tert-butoxycarbonyl)phenylboronic acid. This would yield a biphenyl intermediate with two different ester protecting groups.
Nitro Reduction: Reduce the nitro group to an amino group using a method compatible with the ester groups, such as SnCl₂.
Selective Deprotection: The two ester groups can then be deprotected. Saponification with a base like lithium hydroxide (B78521) would cleave the methyl ester, followed by acidification to remove the tert-butyl ester. Alternatively, treating with a strong acid would remove the tert-butyl ester, followed by saponification of the methyl ester.
This strategic use of protecting groups allows for the controlled and high-yielding synthesis of the target molecule.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product this compound
The purification and isolation of intermediates and the final product are crucial steps to ensure the high purity of this compound. A combination of techniques is typically employed at each stage of the synthesis.
Purification of Intermediates:
Many of the intermediates in the proposed synthesis are neutral organic molecules, such as the protected dicarboxylic acid derivatives. These can often be purified using standard techniques:
Extraction: After a reaction, a workup procedure involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with aqueous solutions (e.g., water, brine, dilute acid or base) is used to remove inorganic salts and water-soluble impurities.
Crystallization: Many organic solids can be purified by crystallization from a suitable solvent or solvent mixture. orgsyn.org The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a powerful tool. A solution of the crude product is passed through a column packed with silica gel, and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation.
Purification of the Final Product:
The final product, this compound, is an amino acid and possesses both acidic (carboxylic acid) and basic (amino) properties. This amphoteric nature can be exploited for its purification.
pH-Controlled Precipitation/Crystallization: The solubility of the final product is highly dependent on the pH of the solution. It will be least soluble at its isoelectric point. By adjusting the pH of an aqueous solution of the crude product, it can be precipitated out, leaving many impurities behind in the solution. lookchem.com For instance, the crude product can be dissolved in a dilute aqueous base (like sodium hydroxide or ammonia), filtered to remove any insoluble impurities, and then the pH can be carefully adjusted with a dilute acid (like hydrochloric or acetic acid) to precipitate the pure product. lookchem.com
Recrystallization from Polar Solvents: The final product, being a polar molecule, can be recrystallized from polar solvents such as water, ethanol, or dimethylformamide (DMF)/water mixtures.
Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be used. nih.gov The amphoteric nature of the molecule allows it to bind to either cation or anion exchange resins, providing a highly selective method of purification.
A typical purification scheme for the final product might involve an initial precipitation by pH adjustment, followed by recrystallization from an appropriate solvent system to achieve high purity.
| Technique | Principle | Application in Synthesis |
| Extraction | Partitioning between immiscible liquid phases. | Workup of reactions to separate organic intermediates from aqueous solutions. |
| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid intermediates and the final product. orgsyn.org |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of closely related intermediates, such as isomers or byproducts. |
| pH-Controlled Precipitation | Minimum solubility at the isoelectric point for amphoteric compounds. | Purification of the final amino dicarboxylic acid. lookchem.com |
| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. | High-purity separation of the final product. nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-Amino-5-(4-carboxyphenyl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation
The structure of this compound possesses seven aromatic protons and fourteen carbon atoms, including two carboxylic acid carbons. Due to the dissymmetry of the molecule, each proton and carbon atom is expected to have a unique chemical shift.
¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the aminobenzoic acid moiety would likely appear in a different region from those on the carboxyphenyl ring due to the differing electronic effects of the amino and carboxylic acid substituents. The acidic protons of the two carboxyl groups and the amine proton would typically appear as broad singlets, and their chemical shifts could be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display fourteen distinct resonances. docbrown.info The signals for the two carboxylic acid carbons would be expected at the downfield end of the spectrum (typically >165 ppm). The aromatic carbons would appear in the approximate range of 110-150 ppm. The carbon attached to the amino group would be shifted to a higher field compared to the others in that ring, while carbons attached to the carboxylic acid groups would be shifted to a lower field.
Hypothetical NMR Data Table
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | Cq |
| 2 | Ar-H | Ar-CH |
| 3 | - | C-NH₂ |
| 4 | Ar-H | Ar-CH |
| 5 | - | C-COOH |
| 6 | Ar-H | Ar-CH |
| 1' | - | Cq |
| 2' | Ar-H (d) | Ar-CH |
| 3' | Ar-H (d) | Ar-CH |
| 4' | - | C-COOH |
| 5' | Ar-H (d) | Ar-CH |
| 6' | Ar-H (d) | Ar-CH |
| -COOH (5) | broad s | >165 |
| -COOH (4') | broad s | >165 |
| -NH₂ | broad s | - |
| Note: This table represents predicted patterns and not actual experimental data. Cq denotes a quaternary carbon. The exact chemical shifts and coupling constants (J values) would need to be determined experimentally. |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J, and sometimes ⁴J). It would be crucial for establishing the connectivity between adjacent protons on each of the aromatic rings, confirming which protons belong to which spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry in flexible molecules, NOESY can also help confirm spatial proximities. In this case, it could show through-space correlations between protons on the two different phenyl rings, further supporting the biphenyl (B1667301) structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the molecular ion. For this compound (C₁₄H₁₁NO₄), the expected exact mass would be calculated and compared to the measured value. A close match (typically within 5 ppm) would confirm the elemental composition of the molecule.
Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 258.0761 |
| [M-H]⁻ | 256.0615 |
| Note: These values are calculated based on the molecular formula C₁₄H₁₁NO₄. |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve:
Loss of water (H₂O) from the carboxylic acid groups.
Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.
Cleavage of the bond between the two phenyl rings.
Fragmentation of the amino-substituted ring.
Analysis of these fragmentation pathways would provide strong evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. spectroscopyonline.com
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimers. spectroscopyonline.com
N-H Stretch: The amino group would show two distinct peaks (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ would correspond to the carbonyl stretch of the aromatic carboxylic acids. spectroscopyonline.com
C=C Stretch: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-N Stretch: This would be observed in the 1250-1350 cm⁻¹ range.
C-O Stretch: The carboxylic acid C-O stretch would appear between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Characteristic Vibrational Frequencies
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | IR | 2500-3300 (broad) |
| Amine N-H | IR | 3300-3500 (two bands) |
| Carboxylic Acid C=O | IR | 1680-1710 (strong) |
| Aromatic C=C | IR, Raman | 1450-1600 |
| Carboxylic Acid C-O | IR | 1210-1320 |
| Amine C-N | IR | 1250-1350 |
Reactivity and Derivatization Strategies of 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Chemical Transformations of the Carboxyl Moieties in 3-Amino-5-(4-carboxyphenyl)benzoic acid
The presence of two carboxyl groups allows for the formation of esters, amides, and polymers. These dicarboxylic acids generally exhibit chemical behaviors and reactivity similar to monocarboxylic acids. The electronic effect of the amino group and the substitution pattern of the phenyl rings can influence the reactivity of these carboxyl moieties.
Esterification and amidation are fundamental reactions for modifying the carboxyl groups of this compound, leading to a diverse range of derivatives. These reactions typically proceed under acidic or basic conditions or with the use of coupling agents.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or through methods like the Mitsunobu reaction for sterically hindered or sensitive substrates. The Mitsunobu reaction has been shown to be an effective method for the esterification of various benzoic acids with phenols, producing phenyl esters in good to excellent yields. researchgate.net Given that this compound possesses two carboxylic acid groups, partial or complete esterification can be achieved by controlling the stoichiometry of the alcohol and the reaction conditions.
Amidation: The formation of amides from the carboxyl groups is crucial for the synthesis of polyamides and for linking the molecule to other amine-containing structures. Direct amidation with amines requires high temperatures (often above 160°C), but the reaction can be facilitated at lower temperatures using Lewis acid catalysts. youtube.com Catalytic amounts of titanium tetrafluoride, for instance, have been shown to effectively promote the direct amidation of aromatic carboxylic acids. researchgate.net For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid for reaction with an amine. The amino group on the parent molecule must often be protected prior to amidation of the carboxyl groups to prevent self-polymerization.
Table 1: Representative Conditions for Esterification and Amidation of Aromatic Carboxylic Acids This table presents typical conditions for reactions analogous to those expected for this compound.
| Reaction | Reagents & Conditions | Product Type | Typical Yield |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Reflux | Methyl Ester | Good to Excellent |
| Esterification (Mitsunobu) | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Ester | Good to Excellent researchgate.net |
| Amidation (Thermal) | Amine, Heat (>160°C) | Amide | Variable youtube.com |
| Amidation (Catalytic) | Amine, TiF₄ (catalyst), Toluene, Reflux | Amide | High researchgate.net |
| Amidation (Coupling Agent) | Amine, DCC, Solvent (e.g., DCM) | Amide | High |
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a transformation that typically requires high temperatures for aromatic carboxylic acids. The stability of the resulting carbanion intermediate is a key factor in the reaction's feasibility. For benzoic acids, this reaction is generally difficult unless activating groups, such as a hydroxyl group ortho to the carboxyl group, are present.
While specific decarboxylation studies on this compound are not widely reported, research on related benzoic acids provides mechanistic insights. Conventional polar or radical decarboxylation of aromatic acids often requires harsh conditions, such as temperatures of 140°C or higher. nih.gov More recent methods have utilized photoredox catalysis or transition metals to facilitate decarboxylation under milder conditions. For example, a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals, which can then be functionalized. nih.gov The presence of the amino group on the phenyl ring of this compound may influence the electronic properties of the aromatic system and thus affect the conditions required for decarboxylation. The reaction rate can be influenced by the electronic nature of substituents on the aromatic ring. nih.gov
The conversion of the carboxylic acid groups into more reactive derivatives like acyl chlorides and anhydrides is a critical step for the synthesis of high-performance polymers such as polyesters and polyamides.
Acyl Chloride Formation: Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub These highly reactive intermediates can then be reacted with nucleophiles such as alcohols or amines to form esters or amides, respectively, under mild conditions. pressbooks.pub For a dicarboxylic acid like this compound, this reaction would produce a diacyl chloride, a key monomer for step-growth polymerization.
Anhydride Formation: Carboxylic acid anhydrides can be prepared from acyl chlorides by reacting them with the sodium salt of a carboxylic acid. nih.gov Alternatively, direct dehydration of carboxylic acids using coupling agents can yield symmetric anhydrides. nih.gov For dicarboxylic acids, intramolecular dehydration can lead to cyclic anhydrides, particularly if five- or six-membered rings can be formed, though this is not possible for the two carboxyl groups in this compound due to their separation. Instead, intermolecular dehydration leads to the formation of polyanhydrides. Solution polymerization techniques, using reagents like triphosgene, are employed for heat-sensitive monomers to produce poly(anhydride-esters) under milder conditions than melt condensation. nih.gov
Chemical Transformations of the Amino Moiety in this compound
The primary aromatic amine group is a versatile handle for a variety of chemical modifications, including reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. aklectures.com This reaction is often used as a protecting strategy for the amine functionality before carrying out reactions on the carboxyl groups. For example, the reaction of 5-aminosalicylic acid with an acyl chloride in the presence of pyridine (B92270) leads to the formation of a stable amide bond. nih.gov
Sulfonylation: In a similar fashion, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base like sodium carbonate.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the formation of an imine followed by reduction, is often a more controlled method for preparing secondary amines.
Table 2: Representative Reactions of the Amino Moiety This table presents typical conditions for reactions involving the amino group, analogous to those expected for this compound.
| Reaction | Reagents & Conditions | Product Functional Group | Reference Example |
|---|---|---|---|
| Acylation | Acyl chloride (e.g., Butyryl chloride), Pyridine | Amide | 5-Aminosalicylic Acid nih.gov |
| Sulfonylation | p-Toluenesulfonyl chloride, Na₂CO₃ (aq) | Sulfonamide | p-Aminobenzoic Acid |
| Schiff Base Formation | Aldehyde or Ketone, Acid/Base catalyst, Reflux | Imine (Schiff Base) | o-Aminobenzoic Acid saspublishers.com |
Imines and Schiff Bases: The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. saspublishers.comresearchgate.net The formation of the azomethine (–C=N–) group is a reversible reaction. Schiff bases derived from aminobenzoic acids are of interest in coordination chemistry and materials science. saspublishers.comnih.gov
Hydrazones: Hydrazone formation involves the reaction of a hydrazine with an aldehyde or ketone. While the amino group of this compound is not a hydrazine, it is possible to first convert it into a hydrazine derivative. More relevantly, the amino group can react with arylglyoxals in the presence of hydrazine hydrate in a one-pot, three-component reaction to synthesize complex heterocyclic structures like 3-amino-5-arylpyridazine-4-carbonitriles, where the initial step is the formation of a hydrazone from the glyoxal. scielo.org.za
Diazotization and Subsequent Synthetic Manipulations (e.g., Sandmeyer Reactions)
The primary aromatic amine group at the C3 position of the central benzoic acid ring is a key handle for extensive functional group transformations via diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly versatile diazonium salt intermediate (arenediazonium salt). youtube.comorganic-chemistry.org
Aryl diazonium ions are relatively stable at low temperatures and serve as excellent leaving groups (as N₂ gas), facilitating the substitution of the diazo group with a wide variety of nucleophiles. pdx.edumasterorganicchemistry.com This subsequent replacement is often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.
Key transformations via Sandmeyer and related reactions include:
Halogenation: The diazonium group can be replaced by chloro, bromo, or cyano groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN). masterorganicchemistry.com The introduction of a halogen transforms the compound for further use in cross-coupling reactions.
Hydroxylation: Reaction of the diazonium salt with water, often in the presence of a copper catalyst, replaces the amino group with a hydroxyl group, yielding a phenolic derivative.
Fluorination: While not a classic Sandmeyer reaction, fluorination can be achieved via the Balz–Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate salt. masterorganicchemistry.com
The Sandmeyer reaction is a powerful tool for introducing substitution patterns that are not achievable through direct electrophilic aromatic substitution. The general mechanism is believed to proceed through a free radical pathway initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion.
| Reagent | Product | Functional Group Introduced |
|---|---|---|
| CuCl / HCl | 3-Chloro-5-(4-carboxyphenyl)benzoic acid | -Cl |
| CuBr / HBr | 3-Bromo-5-(4-carboxyphenyl)benzoic acid | -Br |
| CuCN / KCN | 3-Cyano-5-(4-carboxyphenyl)benzoic acid | -CN |
| H₂O, H₂SO₄, Δ (or Cu₂O) | 3-Hydroxy-5-(4-carboxyphenyl)benzoic acid | -OH |
| HBF₄, Δ (Balz-Schiemann) | 3-Fluoro-5-(4-carboxyphenyl)benzoic acid | -F |
| KI | 3-Iodo-5-(4-carboxyphenyl)benzoic acid | -I |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings of this compound
Electrophilic Aromatic Substitution (EAS)
The susceptibility of the two aromatic rings in this compound to electrophilic attack is governed by the electronic nature of the existing substituents. EAS reactions proceed by the attack of an electron-rich aromatic ring on an electrophile. masterorganicchemistry.com
Ring 1 (Aminobenzoic acid moiety): This ring contains a strongly activating, electron-donating amino group (-NH₂) and a moderately deactivating, electron-withdrawing carboxyl group (-COOH). chemistrytalk.orgwikipedia.org Activating groups increase the rate of EAS, while deactivating groups decrease it. libretexts.org The powerful amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. pressbooks.pub The carboxyl group is a meta-director. quora.comyoutube.com
In cases of conflicting directing effects, the more strongly activating group dictates the regioselectivity. libretexts.org Therefore, the amino group's directing effect will dominate.
The positions ortho to the amino group are C2 and C4. The para position (C6) is also ortho to the deactivating carboxyl group.
Substitution is most likely to occur at the C2 and C4 positions, with potential steric hindrance at C4 from the adjacent carboxyphenyl group at C5.
Ring 2 (Carboxyphenyl moiety): This ring contains a deactivating, meta-directing carboxyl group. quora.com Furthermore, the entire substituted phenyl group attached to it acts as an electron-withdrawing substituent, further deactivating this ring towards electrophilic attack. Therefore, electrophilic substitution on the second ring is significantly less favorable than on the first, more activated ring.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally unfavorable for simple aryl systems because the electron-rich nature of the ring repels nucleophiles. For SNAr to occur via the common addition-elimination mechanism, two key features are typically required: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orglumenlearning.comchemistrysteps.com These activating groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglumenlearning.com
The parent molecule, this compound, does not possess the necessary leaving group or strong ortho/para activating groups to undergo SNAr directly. However, derivatives of this molecule could be made susceptible to SNAr. For example, if the amino group were converted to a halide via the Sandmeyer reaction, and nitro groups were subsequently introduced onto the ring via electrophilic substitution, the resulting compound could potentially undergo nucleophilic aromatic substitution. libretexts.org
Regioselective Functionalization Approaches for this compound
Regioselective functionalization aims to introduce new chemical groups at specific positions on a molecule. For this compound, regioselectivity is primarily controlled by the directing effects of the existing substituents in electrophilic aromatic substitution reactions.
As established, the primary amino group is the most powerful activating and directing group on the molecule. libretexts.org This allows for predictable functionalization at the positions ortho to the amine (C2 and C4).
| Position | Directing Effect from -NH₂ (at C3) | Directing Effect from -COOH (at C1) | Overall Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Favored (Strongly Activated by -NH₂) |
| C4 | Ortho (Activating) | Meta (Deactivating) | Favored (Activated by -NH₂, but sterically hindered) |
| C6 | Para (Activating) | Ortho (Deactivating) | Disfavored (Conflicting effects, less activated than C2/C4) |
Strategies to achieve specific regioselective outcomes could involve:
Protection of Functional Groups: The high reactivity of the amino group might lead to side reactions or over-substitution. libretexts.org It can be temporarily protected, for example as an amide (-NHCOR), which is less activating but still an ortho, para-director. This would moderate the reactivity and could improve selectivity.
Steric Control: The bulky carboxyphenyl group at C5 provides significant steric hindrance, making electrophilic attack at the C4 position less likely than at the C2 position. This inherent structural feature can be exploited to favor functionalization at the C2 position.
Directed Ortho-Metalation (DoM): While not directly applicable to the parent compound due to the acidic protons of the COOH groups, derivatization (e.g., esterification) could open pathways for DoM, where a directing group guides deprotonation and subsequent electrophilic quenching to a specific ortho position.
Polymerization and Oligomerization via Condensation Reactions Utilizing this compound
The structure of this compound, containing one amino (A) and two carboxyl (B₂) functional groups, makes it an ideal AB₂-type monomer for step-growth or condensation polymerization. researchgate.net In condensation polymerization, monomers with two or more reactive functional groups link together, releasing a small molecule like water with each bond formed. savemyexams.com
The reaction between the amino group of one monomer and a carboxyl group of another forms an amide linkage, leading to the synthesis of polyamides. Because each monomer unit has one "A" group and two "B" groups, the polymerization does not result in linear chains but rather in highly branched, tree-like structures known as hyperbranched polymers. researchgate.netfrontiersin.org
Key features of this polymerization include:
Hyperbranched Architecture: The AB₂ monomer type naturally leads to dendritic or hyperbranched structures in a one-pot synthesis, which is a significant advantage over the multi-step synthesis required for perfect dendrimers. kpi.ua
Formation of Polyamides: The resulting polymers are hyperbranched poly(amido-acids) or, more accurately, hyperbranched polyamides containing numerous free carboxylic acid terminal groups.
High Functionality: The resulting polymers possess a high density of terminal functional groups (in this case, carboxylic acids), which can be further modified for specific applications.
This type of polymerization can be carried out via thermal polycondensation or by using coupling agents to facilitate amide bond formation at lower temperatures. icm.edu.pl The properties of the resulting hyperbranched polymers, such as solubility and thermal stability, would be influenced by the rigid aromatic backbone and the high density of polar carboxyl groups. bohrium.com These materials could have applications in coatings, additives, and drug delivery systems. frontiersin.orgnih.govmdpi.com
Supramolecular Chemistry and Self Assembly of 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Non-Covalent Interactions in Assemblies of 3-Amino-5-(4-carboxyphenyl)benzoic acid
The self-assembly of this compound is governed by a concert of non-covalent interactions, primarily hydrogen bonding and π-stacking. These interactions dictate the packing of the molecules in the solid state and the formation of larger aggregates in solution.
The presence of both hydrogen bond donors (the amino group and carboxylic acid protons) and acceptors (the carbonyl oxygens and the nitrogen of the amino group) in this compound allows for a variety of hydrogen bonding motifs. In crystalline structures, these motifs can lead to the formation of one-, two-, or three-dimensional networks.
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Significance in Assembly |
| Carboxylic Acid Dimer | O-H | O=C | Strong, directional interaction often forming the primary structural motif. |
| Amino-Carboxylate | N-H | O=C | Links primary motifs into higher-dimensional networks. |
| Amino-Amino | N-H | N | Can contribute to the overall packing and stability. |
| Water-Mediated | O-H (water) | O=C, N | In hydrated crystals, water molecules can bridge different functional groups, leading to more complex networks. researchgate.net |
The biphenyl (B1667301) core of this compound provides a platform for significant π-π stacking interactions. nih.gov These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, play a crucial role in the close packing of the molecules and the stability of the resulting assemblies. nih.govresearchgate.net The stacking can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped arrangements, each with its own energetic landscape. nih.govwikipedia.org
The nature and strength of these π-π interactions can be influenced by the substituents on the aromatic rings. researchgate.net In the case of this compound, the amino and carboxylic acid groups can modulate the electron density of the rings, thereby influencing the stacking geometry and strength. These aromatic interactions, in concert with hydrogen bonding, are critical in directing the self-assembly process and determining the final supramolecular architecture. researchgate.netiaea.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand
The dual functionality of this compound, with its two carboxylate groups for metal coordination and a reactive amino group, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comrsc.org
The design of MOFs using ligands like this compound is guided by several principles. The carboxylate groups provide strong, directional coordination to metal ions or clusters, forming the primary framework. brieflands.comnih.gov The amino group, while potentially coordinating to the metal center, is often desired to remain uncoordinated and available for post-synthetic modification. researchgate.net
The choice of metal ion and reaction conditions (e.g., solvent, temperature, and pH) plays a critical role in determining the final topology of the MOF. nih.gov For instance, different metal ions have different coordination preferences, leading to various secondary building units (SBUs) and, consequently, different network structures. The presence of the amino group can also influence the crystallization process and the resulting framework properties. acs.orgrsc.org
The use of this compound as a ligand is expected to yield a wide range of MOF structures with diverse topologies. The length and angular disposition of the carboxylate groups in the biphenyl scaffold can lead to frameworks with varying pore sizes and shapes. By carefully selecting the metal precursor and synthesis conditions, it is possible to target specific network topologies, such as those with interconnected channels or discrete cages. nih.govfrontiersin.org
Pore engineering in these MOFs can be achieved through several strategies. The intrinsic pore size is determined by the length of the ligand and the geometry of the metal clusters. Furthermore, the uncoordinated amino groups lining the pores can be utilized to tune the chemical environment within the framework, for example, by introducing specific functionalities or altering the polarity of the pores.
| Factor | Influence on MOF Structure | Example from Analogous Systems |
| Metal Ion | Determines the geometry of the secondary building unit (SBU). | Different SBUs are formed with Zn(II) and Cd(II) using amino-functionalized dicarboxylate ligands. frontiersin.org |
| Ligand Geometry | Dictates the connectivity and dimensionality of the framework. | The bent nature of a biphenyl dicarboxylate can lead to 2D or 3D interpenetrated networks. nih.gov |
| Synthesis Conditions | Affects the crystallization kinetics and can lead to different polymorphs. | Temperature and solvent can control the dimensionality of MOFs with flexible ligands. |
| Amino Group | Can participate in coordination or remain free, influencing pore chemistry. | In many cases, the amino group is designed to be a site for post-synthetic modification. researchgate.net |
A key advantage of MOFs built from this compound is the potential for post-synthetic modification (PSM). The pendant amino groups within the pores serve as reactive handles for a variety of chemical transformations. researchgate.netrsc.org This allows for the introduction of new functionalities into the MOF after its initial synthesis, without altering the underlying framework. nih.govacs.org
Common PSM reactions for amino-functionalized MOFs include acylation, alkylation, and Schiff base condensation. These reactions can be used to graft a wide range of molecules onto the framework, thereby tailoring its properties for specific applications such as catalysis, sensing, or gas separation. rsc.org The ability to perform PSM greatly expands the functional diversity of MOFs derived from this versatile ligand. researchgate.net
Supramolecular Gels, Hydrogels, and Liquid Crystals Formed by this compound
The formation of supramolecular gels, hydrogels, and liquid crystals is contingent on the ability of molecules to self-assemble into extended, often fibrous or layered, networks that can immobilize a solvent or exhibit long-range order. The molecular architecture of this compound, featuring multiple hydrogen-bonding sites and a semi-rigid, V-shaped biphenyl structure, makes it a candidate for forming such ordered phases.
Supramolecular Gels and Hydrogels:
Low-molecular-weight gelators (LMWGs) typically self-assemble into three-dimensional networks through specific and directional non-covalent interactions. researchgate.net For this compound, the primary driving forces for gelation would be intermolecular hydrogen bonding between the carboxylic acid groups and between the carboxylic acid and amino groups. These interactions can lead to the formation of one-dimensional hydrogen-bonded chains or tapes. The biphenyl core can further stabilize these assemblies through π-π stacking, promoting the growth of fibers.
The formation of hydrogels, in particular, is plausible due to the hydrophilic nature of the amino and carboxylic acid functional groups. In an aqueous environment, especially under specific pH conditions that modulate the protonation state of the acidic and basic groups, the molecule could self-assemble into fibrous networks that trap water molecules. The balance between hydrophilic and hydrophobic interactions is crucial. This behavior is seen in various amino acid and peptide-based hydrogelators. nih.gov The pH-dependent aggregation is a key factor, with shifts in pKa values upon molecular assembly being a common phenomenon that drives the formation of such structures. nih.gov
Liquid Crystals:
The potential for this compound to form liquid crystalline phases is rooted in its molecular shape and the presence of both rigid (biphenyl) and interacting (carboxyl, amino) moieties. Molecules with such characteristics can exhibit mesophases, such as nematic or smectic phases, under certain temperature and concentration conditions.
For instance, many benzoic acid derivatives are known to be building blocks for liquid crystals. The hydrogen-bonded dimer formation between carboxylic acid groups can create a more elongated, rigid supramolecular structure that is conducive to liquid crystallinity. The amino group can further influence the packing and stability of these phases through additional hydrogen bonding. The formation of smectic phases, characterized by layered structures, is a strong possibility due to the segregation of the aromatic cores and the hydrogen-bonding domains. Research on other aromatic amino acid derivatives has shown their capacity to form ionic liquid crystals with distinct mesophases like smectic A bilayers. Similarly, sulfonic acid-containing molecules have been shown to form stable smectic A mesophases.
Table 1: Predicted Supramolecular Behavior of this compound
| Property | Predicted Behavior | Rationale |
|---|---|---|
| Gelation | Potential to form supramolecular gels in organic solvents and hydrogels in water. | Multiple hydrogen-bonding sites (carboxyl, amino) and π-π stacking (biphenyl) can lead to fibrous networks. pH can act as a stimulus for hydrogelation. |
| Liquid Crys. | Potential to exhibit smectic or nematic mesophases. | Anisotropic molecular shape and the formation of hydrogen-bonded dimers can promote long-range orientational and/or positional order. |
Co-Crystallization and Salt Formation Studies with this compound
Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of solid materials. The bifunctional nature of this compound, possessing both acidic (carboxylic) and basic (amino) centers, makes it an excellent candidate for these studies.
Co-Crystallization:
Co-crystals are formed when a target molecule and a co-former are present in a defined stoichiometric ratio within a crystal lattice, interacting through non-ionic intermolecular forces. The carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors, making them highly likely to form robust supramolecular synthons with complementary functional groups on a co-former.
Potential co-formers could include molecules with amide, pyridine (B92270), or other hydrogen bond accepting groups. The selection of a co-former is often guided by the pKa difference between the components; a ΔpKa of less than 3 generally favors co-crystal formation. Given that the molecule has two carboxylic acid groups, it can potentially form co-crystals with one or two different co-formers, leading to complex multi-component systems.
Salt Formation:
Salt formation occurs when there is a proton transfer from an acidic to a basic site, resulting in ionic interactions. With a pKa difference typically greater than 3, proton transfer is more likely. The amino group on this compound can be protonated by a stronger acid, or the carboxylic acid groups can be deprotonated by a base.
This allows for the formation of salts with a wide range of counter-ions. For example, reaction with a basic compound like an aliphatic amine or a pyridine derivative could lead to the formation of a carboxylate salt. Conversely, treatment with a strong acid would protonate the amino group, forming an ammonium (B1175870) salt. The presence of two carboxylic acid groups also allows for the formation of mono- or di-anionic species.
Table 2: Potential Co-formers and Salt Formers for this compound
| Interaction Type | Potential Partner Molecules | Rationale for Interaction |
|---|---|---|
| Co-crystal | Pyridines, Amides, other Carboxylic Acids | Formation of strong hydrogen bonds (O-H···N, O-H···O=C, N-H···O=C) with complementary functional groups. |
| Salt (Anionic) | Aliphatic amines, Pyridine derivatives | Proton transfer from the carboxylic acid groups to the basic nitrogen atom of the partner molecule. |
| Salt (Cationic) | Strong mineral acids (e.g., HCl, H₂SO₄) | Protonation of the amino group by a strong acid. |
Hierarchical Self-Assembly of this compound at Interfaces
Hierarchical self-assembly involves the spontaneous organization of matter across multiple length scales, from the molecular to the macroscopic. For this compound, such processes can be envisaged, particularly at interfaces such as the air-water or solid-liquid interface.
The molecule possesses distinct polar (two -COOH, one -NH₂) and non-polar (biphenyl) regions, giving it an amphiphilic character. At an interface, these different parts of the molecule will preferentially orient themselves to minimize free energy. For example, at an air-water interface, the hydrophilic amino and carboxyl groups would likely orient towards the water phase, while the hydrophobic biphenyl core would be directed towards the air.
This initial layer of self-assembled molecules can then serve as a template for further assembly into more complex, three-dimensional structures. The directional nature of the hydrogen bonds and π-π stacking interactions would guide this hierarchical growth. This is a common phenomenon observed for other benzene-1,3,5-tricarboxamide (B1221032) derivatives, which can form well-ordered nanostructures.
The V-shape of the molecule could lead to the formation of interesting patterns at surfaces, such as herringbone or porous networks. The ability to control the pH of the subphase could be used to tune the intermolecular interactions and thus the resulting supramolecular architecture. For instance, deprotonating the carboxylic acid groups would introduce electrostatic repulsion, which would compete with the attractive hydrogen bonding and π-π stacking forces, potentially leading to different assembled structures. Such control over interfacial assembly is crucial for applications in nanomaterials and surface patterning.
Computational and Theoretical Studies on 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-5-(4-carboxyphenyl)benzoic acid, DFT calculations would be instrumental in determining its fundamental properties. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) would be employed for such calculations. mdpi.com
The primary outputs of DFT calculations for this molecule would include:
Electronic Structure: Understanding the distribution of electrons within the molecule is key to predicting its reactivity. DFT calculations would yield information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's stability and reactivity. nrel.gov
Molecular Geometry: DFT is used to find the optimized, lowest-energy three-dimensional structure of the molecule. This involves calculating key geometric parameters.
Vibrational Analysis: The vibrational frequencies corresponding to the different functional groups in the molecule can be calculated. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure.
Table 1: Illustrative Data from DFT-Based Molecular Geometry Optimization for this compound
This table illustrates the types of geometric parameters that would be determined through DFT calculations. The values are placeholders and would be calculated in an actual study.
| Parameter | Atom Involvement | Calculated Value (Illustrative) |
| Bond Lengths (Å) | ||
| C-N (Amino group) | Carbon on the central ring - Nitrogen | 1.40 |
| C=O (Carboxylic acid 1) | Carbon of the carboxyl group - Oxygen | 1.22 |
| O-H (Carboxylic acid 1) | Oxygen of the carboxyl group - Hydrogen | 0.97 |
| C-C (Biphenyl link) | Carbon on central ring - Carbon on phenyl ring | 1.49 |
| Bond Angles (°) | ||
| C-C-N (Amino group) | Carbons on the central ring - Nitrogen | 120.5 |
| O-C=O (Carboxylic acid) | Oxygen - Carbon - Oxygen of a carboxyl group | 123.0 |
| Dihedral Angles (°) | ||
| Phenyl Ring Twist | Angle between the two phenyl rings | 35.0 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations would provide a dynamic picture of its behavior over time, which is crucial for understanding its interactions in a biological or material context.
Key insights from MD simulations would include:
Conformational Flexibility: The molecule is not static. The dihedral angle between the two phenyl rings can change, and the carboxylic acid and amino groups can rotate. MD simulations can map out the accessible conformations and the energy barriers between them.
Solvent Interactions: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent interacts with the different functional groups. cecam.org This is particularly important for understanding its solubility and how it behaves in solution. The formation of hydrogen bonds between the amino and carboxylic acid groups and water molecules would be a key area of investigation. cecam.org
Quantum Chemical Descriptors for Reactivity Prediction and Reaction Pathway Analysis
Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations that quantify different aspects of a molecule's reactivity. These descriptors for this compound would be calculated to predict its chemical behavior.
Examples of such descriptors include:
Fukui Functions: These are used to predict which atoms in the molecule are most likely to be attacked by electrophiles or nucleophiles.
Global Reactivity Descriptors: These include chemical potential, hardness, and electrophilicity, which are derived from the HOMO and LUMO energies. They provide a general measure of the molecule's reactivity.
These descriptors would be valuable for analyzing potential reaction pathways, for instance, in the synthesis of polymers or other materials where this molecule is used as a monomer.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Methods
Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental spectra for validation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR spectra.
IR Spectroscopy: As mentioned in the DFT section, the vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Vis spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
This table shows the kind of spectroscopic data that computational methods would generate. The values are for illustrative purposes only.
| Spectroscopy Type | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-8.2 |
| Amino proton: 5.0 | ||
| Carboxyl protons: 12.5 | ||
| ¹³C NMR | Chemical Shift (ppm) | Carboxyl carbons: ~168 |
| Aromatic carbons: 115-145 | ||
| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400 |
| C=O stretch: ~1700 | ||
| O-H stretch: ~3000 (broad) | ||
| UV-Vis | λ_max (nm) | ~280, ~320 |
Computational Design of Novel Materials Incorporating this compound as a Building Block
The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it an interesting candidate as a building block (monomer) for new materials like polyamides or metal-organic frameworks (MOFs).
Computational methods can be used to design these materials in silico before any experimental synthesis is attempted:
Polymer Simulation: The properties of a hypothetical polymer chain made from this monomer could be simulated to predict its mechanical and thermal properties.
MOF Design: The geometry of this molecule can be used to computationally design the structure of a MOF. Simulations can then predict the porosity and gas adsorption properties of the designed MOF.
By using computational screening, researchers can evaluate a large number of potential structures and identify the most promising candidates for synthesis, saving significant time and resources.
Advanced Applications and Emerging Research Directions of 3 Amino 5 4 Carboxyphenyl Benzoic Acid in Materials Science
Applications in Heterogeneous and Homogeneous Catalysis Utilizing 3-Amino-5-(4-carboxyphenyl)benzoic acid and its Derivatives
The dual functionality of this compound makes it a prime candidate for the development of novel catalytic systems. The amino group can act as a basic site for organocatalysis, while the carboxylic acid groups are ideal for integrating the molecule into larger catalytic frameworks like metal-organic frameworks (MOFs).
Organocatalysis via the Amino Functionality
The primary amine group in this compound can serve as a potent organocatalyst for a variety of organic transformations. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysis. youtube.com The amino group can act as a Brønsted base or, in combination with a carbonyl compound, form nucleophilic enamines, which are key intermediates in many carbon-carbon bond-forming reactions. youtube.com
One of the classic reactions catalyzed by amines is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. rsc.org The amino group of a molecule like this compound can facilitate this reaction by deprotonating the active methylene compound, thereby increasing its nucleophilicity. mdpi.com While specific studies on this compound as a standalone organocatalyst are not widespread, the principles of amine catalysis are well-established. For instance, various amino acids and amine-functionalized materials have been shown to be effective catalysts for reactions like the aldol (B89426) reaction and Michael addition. mdpi.commdpi.com The bifunctional nature of this compound, possessing both an acidic carboxyl group and a basic amino group, could lead to cooperative catalytic effects, enhancing both activity and selectivity in a manner analogous to proline catalysis. youtube.com
Table 1: Potential Organocatalytic Applications of this compound
| Reaction Type | Role of Amino Group | Potential Substrates |
| Knoevenagel Condensation | Acts as a base to activate the methylene compound. | Aromatic aldehydes, malononitrile |
| Aldol Reaction | Forms an enamine intermediate with a ketone or aldehyde. | Ketones, aldehydes |
| Michael Addition | Can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyls. | α,β-unsaturated esters, nitroalkanes |
Metal-Ligand Catalysis in Coordination Polymers or MOFs
The carboxylic acid groups of this compound are ideal for serving as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials, which consist of metal ions or clusters connected by organic ligands, can be designed to have high porosity and surface area, making them excellent platforms for heterogeneous catalysis. chemscene.com
When this compound is used as a linker, the amino group can be oriented into the pores of the MOF. This "tagged" functional group can then be used in several ways to enhance catalytic activity. The free amino group itself can act as a basic catalytic site, similar to its role in homogeneous organocatalysis. rsc.orgresearchgate.net Furthermore, these amino groups can be post-synthetically modified to introduce other catalytic functionalities. researchgate.net
Moreover, the amino group can play a crucial role in modulating the electronic properties of the MOF, which can be beneficial for photocatalysis. The interaction between the amino group and the metal clusters can influence the ligand-to-metal charge transfer (LMCT) processes, which are key to the photocatalytic activity of MOFs. nih.gov For example, amino-functionalized MOFs have been shown to be effective catalysts for CO2 cycloaddition reactions and Biginelli reactions. youtube.com The presence of both Lewis acidic metal sites and basic amino groups within the MOF structure can lead to synergistic catalytic effects. google.com
Integration into Functional Polymers and Advanced Materials
The bifunctional nature of this compound, possessing both amine and carboxylic acid groups, makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides.
High-Performance Polyamides and Polyimides from this compound
Aromatic polyamides, often referred to as aramids, are a class of polymers known for their exceptional thermal stability and mechanical strength. core.ac.uk These properties arise from the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between the amide linkages. This compound can undergo self-polycondensation or be copolymerized with other diamines or dicarboxylic acids to produce novel polyamides. titech.ac.jp The synthesis of polyamides from aminobenzoic acid derivatives can lead to polymers with desirable properties for various applications. researchgate.net
Polyimides are another class of high-performance polymers renowned for their outstanding thermal and chemical resistance. google.com The synthesis of polyimides typically involves a two-step process where a diamine is reacted with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. rsc.org While this compound is an amino dicarboxylic acid, it could be chemically modified to be incorporated into polyimide structures, for example, by conversion of the carboxylic acid groups to esters and then reaction with a dianhydride, or by using it as a comonomer with other aromatic diamines. The incorporation of such a rigid, non-linear monomer could influence the final properties of the polyimide, potentially affecting its solubility and glass transition temperature. rsc.org
Table 2: Predicted Properties of Polymers Derived from this compound
| Polymer Type | Monomer Functionality Utilized | Expected Properties |
| Polyamide | Amino and carboxylic acid groups | High thermal stability, good mechanical strength, potential for high crystallinity |
| Polyimide | Amino group (with a comonomer dianhydride) | Excellent thermal and chemical resistance, high glass transition temperature |
Composite Materials and Coatings with Enhanced Properties
The unique chemical structure of this compound also makes it a promising component for the development of advanced composite materials and functional coatings. Its rigid structure can enhance the mechanical properties of polymer composites, while its functional groups can improve the interface between the polymer matrix and reinforcing fillers. For instance, chitosan-based composite sorbents have been developed using derivatives of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide for specific applications, highlighting the utility of bifunctional aromatic compounds in creating functional composites. mdpi.com
In the area of coatings, bifunctional molecules are of great interest for creating surfaces with multiple functionalities, such as adhesion promotion and corrosion resistance. rsc.orgdtic.mil The amino group of this compound can form strong interactions with metal surfaces, acting as an adhesion promoter, while the carboxylic acid groups can be used to crosslink the coating or to interact with other components of a coating formulation. The incorporation of such molecules into coating systems can lead to the development of bifunctional coatings that offer enhanced durability and performance. google.com
Sensory Applications of Materials Derived from this compound (e.g., Chemical Sensor Development)
Materials derived from this compound, particularly MOFs, have shown significant promise in the development of chemical sensors. The ability to tailor the pore environment and introduce specific functional groups makes these materials highly selective and sensitive to various analytes.
The luminescence of MOFs is a particularly useful property for sensing applications. The emission properties can be influenced by the presence of guest molecules within the pores, leading to either fluorescence quenching or enhancement. Amino-functionalized MOFs have been extensively studied as luminescent probes. The amino groups can act as recognition sites for specific analytes, leading to a detectable change in the luminescence of the material. google.comrsc.org
For example, amino-functionalized MOFs have been successfully employed for the selective detection of metal ions like Fe³⁺. rsc.org The interaction between the amino groups and the metal ions leads to a quenching of the MOF's luminescence, allowing for sensitive detection. Similarly, these materials have been used to detect specific amino acids, such as lysine (B10760008) and arginine, through a fluorescence turn-on mechanism, where the interaction with the analyte enhances the luminescence intensity. The development of MOF-based test papers offers a rapid and convenient method for the visual detection of analytes like SO₂ gas. google.com The versatility of MOFs derived from linkers like this compound opens up possibilities for creating a wide range of chemical sensors for environmental monitoring, medical diagnostics, and industrial process control.
Table 3: Sensory Applications of Materials Based on Amino-Functionalized Aromatic Carboxylates
| Analyte | Sensing Mechanism | Type of Material |
| Fe³⁺ ions | Luminescence quenching | Amino-functionalized MOF |
| Lysine, Arginine | Luminescence enhancement ("turn-on") | Amino-functionalized MOF |
| SO₂ gas | Luminescence enhancement ("turn-on") | MOF-based test paper |
| Mercury (II) | Luminescence quenching | Post-synthetically modified MOF |
Energy Storage and Conversion Technologies Utilizing MOFs Based on this compound (e.g., Gas Storage and Separation)
The organic linker this compound is a sophisticated building block for the synthesis of Metal-Organic Frameworks (MOFs). Its structure is notable for several key features that make it highly suitable for applications in energy storage and gas separation. The molecule possesses two carboxylate groups, enabling it to connect with metal ions or clusters to form the extended, porous network characteristic of MOFs. cd-bioparticles.net The biphenyl (B1667301) core provides rigidity and thermal stability to the resulting framework.
While extensive data on a MOF constructed with the precise this compound linker is not widely available in public literature, the principles of its utility can be effectively demonstrated by examining MOFs built from structurally analogous linkers. For instance, a MOF synthesized with a related functionalized biphenyl dicarboxylate linker, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, has shown notable performance in selective gas adsorption. rsc.org This material, a copper-based MOF denoted as [Cu₂L₂(H₂O)₂], exhibits a three-dimensional framework with one-dimensional channels that are capable of differentiating between various gas molecules. rsc.org Its performance highlights how functional groups on a biphenyl backbone can influence gas separation properties.
Research into amino-functionalized MOFs also extends to hydrogen (H₂) storage. rsc.orgresearchgate.net The high surface area and tunable pore environment of these materials make them promising candidates for adsorbing hydrogen, although achieving high storage capacities at ambient temperatures remains a significant research challenge. researchgate.netyoutube.com The functionalization of linkers is a key strategy being explored to increase the binding energy of hydrogen within the pores, thereby improving storage performance. researchgate.net
Table 1: Representative Gas Adsorption Data for a MOF with a Functionalized Biphenyl Dicarboxylate Linker This table presents the gas uptake data for a MOF constructed from a related linker, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, demonstrating the potential for selective gas adsorption.
| Gas Adsorbed | Temperature (K) | Uptake (cm³/g) at approx. 1 atm | Source |
| Carbon Dioxide (CO₂) | 195 | 75 | rsc.org |
| Methane (CH₄) | 195 | 30 | rsc.org |
| Nitrogen (N₂) | 77 | 15 | rsc.org |
This data is for the MOF [Cu₂L₂(H₂O)₂]·6H₂O·2DMF, where the linker is 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, a structural analogue. rsc.org
Role of this compound in Sustainable Chemistry and Resource Valorization
The application of this compound extends into the realm of sustainable chemistry, primarily through its use in creating highly efficient and recyclable catalysts. When used as a linker in MOFs, the compound helps to create materials that can facilitate chemical reactions with high selectivity and under milder conditions, which are core tenets of green chemistry.
A significant area of impact is in catalysis. The amino groups on the linker can act as basic catalytic sites. researchgate.net For example, amino-functionalized MOFs have been successfully employed as recyclable heterogeneous catalysts for reactions like the Knoevenagel condensation, forming carbon-carbon bonds with high yields and selectivity. researchgate.net The stability and porous nature of the MOF allow for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles without a significant loss of activity, a key advantage over traditional homogeneous catalysts. researchgate.netresearchgate.net
Furthermore, MOFs constructed from amino-functionalized linkers are at the forefront of research into resource valorization, particularly the conversion of waste carbon dioxide into valuable products. Recent studies have demonstrated that amino-functionalized zirconium-based MOFs can serve as scaffolds for anchoring dual-atom cobalt catalysts. rsc.org These advanced materials have shown remarkable efficiency in the photocatalytic reduction of CO₂ to carbon monoxide (CO), a crucial industrial feedstock. rsc.org In such systems, the amino group plays a dual role: it enhances the absorption of visible light, driving the photocatalytic process, and it contributes to the synergistic catalytic effect that boosts performance. rsc.orgmdpi.com This process directly converts a greenhouse gas into a valuable chemical, representing a pioneering approach to sustainable fuel and chemical production. rsc.org The development of such catalysts, which mimic the cooperative processes found in natural enzymes, underscores the potential for creating eco-friendly technologies to address global energy and environmental challenges. rsc.org
Future Research Perspectives and Challenges for 3 Amino 5 4 Carboxyphenyl Benzoic Acid
Development of More Efficient and Sustainable Synthetic Pathways
Key areas of focus include:
Catalytic C-H Amination: Exploring direct C-H amination techniques on a biphenyl (B1667301) dicarboxylic acid precursor could offer a more direct and efficient route to the target molecule, minimizing the use of protecting groups and reducing the number of reaction steps. mdpi.com
Biocatalysis: The use of enzymes or engineered microorganisms presents a promising avenue for the sustainable production of aromatic acids. nih.gov Research into biocatalytic routes could lead to milder reaction conditions, higher selectivity, and the use of renewable feedstocks.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 3-Amino-5-(4-carboxyphenyl)benzoic acid could enable more efficient and reproducible production.
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Amination | Fewer steps, higher atom economy | Regioselectivity, catalyst cost and stability |
| Biocatalysis | Mild conditions, renewable feedstocks, high selectivity | Enzyme discovery and engineering, low productivity |
| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, catalyst immobilization |
Exploration of Novel Supramolecular Architectures and Assembly Principles
The self-assembly of this compound and its derivatives is a key area for future exploration. The interplay of hydrogen bonding from the carboxylic acid and amino groups, along with π-π stacking interactions of the aromatic rings, can give rise to a rich variety of supramolecular structures. Understanding and controlling these non-covalent interactions are crucial for designing materials with desired topologies and functions.
Future research should investigate:
Hierarchical Self-Assembly: Probing the self-assembly process from the molecular level to macroscopic structures will be critical. This includes studying the formation of dimers, ribbons, sheets, and more complex three-dimensional networks.
Multi-component Systems: Exploring the co-assembly of this compound with other molecular building blocks can lead to the formation of novel supramolecular materials with emergent properties.
Solvent and Additive Effects: The role of the solvent and the presence of additives in directing the self-assembly process needs to be systematically studied to gain precise control over the resulting supramolecular architectures.
Rational Design and Tunability of Material Properties for Specific Applications
A significant advantage of using this compound as a building block is the potential for rational design and fine-tuning of material properties. By strategically modifying the functional groups or incorporating different metal ions in the case of metal-organic frameworks (MOFs), the electronic, optical, and porous properties of the resulting materials can be tailored for specific applications.
Key research directions include:
Post-Synthetic Modification: The amino group on the aromatic ring provides a reactive handle for post-synthetic modification of MOFs and other materials. This allows for the introduction of new functionalities and the tuning of properties after the initial material synthesis.
Computational Modeling: The use of computational methods, such as density functional theory (DFT), can aid in predicting the structures and properties of materials based on this compound. This can accelerate the discovery of new materials with desired characteristics.
Structure-Property Relationships: A systematic investigation into the relationship between the molecular structure of the building block, the resulting supramolecular architecture, and the macroscopic properties of the material is essential for rational design.
| Material Property | Tuning Strategy | Potential Application |
| Porosity | Linker length and geometry in MOFs | Gas storage and separation |
| Luminescence | Introduction of chromophoric groups | Chemical sensing |
| Catalytic Activity | Incorporation of catalytically active metal centers | Heterogeneous catalysis |
Addressing Scale-Up and Industrial Applicability of Synthesized Materials
For materials derived from this compound to have a real-world impact, the challenges associated with scaling up their production and ensuring their industrial viability must be addressed. While laboratory-scale synthesis may be successful, translating these processes to an industrial scale often presents significant hurdles.
Future efforts should focus on:
Cost-Effective Starting Materials: The development of synthetic routes that utilize inexpensive and readily available starting materials is crucial for the economic feasibility of large-scale production.
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is necessary to maximize yield and minimize production costs.
Material Processing and Formulation: Research into methods for processing and formulating the synthesized materials into usable forms, such as films, membranes, or coatings, is essential for their practical application. The challenges in the production of dicarboxylic acids from renewable resources highlight the complexities involved in moving from laboratory to industrial production. nih.govresearchgate.net
Interdisciplinary Research Synergies for Unlocking Full Potential of Multifunctional Aromatic Compounds
The full potential of this compound and related multifunctional aromatic compounds can only be realized through collaborative, interdisciplinary research. The complexity of designing and understanding these materials requires expertise from various fields, including organic chemistry, materials science, physics, and engineering.
Synergistic collaborations should be fostered in areas such as:
Materials Chemistry and Computational Science: Combining experimental synthesis and characterization with computational modeling can provide a deeper understanding of structure-property relationships and guide the design of new materials.
Chemistry and Biology: The biocompatibility of materials derived from amino acids suggests potential applications in the biomedical field, such as drug delivery and tissue engineering. Collaboration between chemists and biologists is essential to explore these possibilities.
Materials Science and Engineering: Engineers can provide valuable insights into the practical application of these materials, including their integration into devices and systems. Case studies in interdisciplinary research have shown that such collaborations can lead to innovative solutions to complex problems. oup.comresearchgate.netscience.gov
By addressing these research challenges and fostering interdisciplinary collaborations, the scientific community can pave the way for the development of a new generation of advanced materials based on this compound with a wide range of applications.
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 0–80°C for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF for solubility).
- Catalytic system tuning (e.g., Pd(OAc)₂ with SPhos ligand).
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., aromatic protons at δ 6.5–8.5 ppm, carboxyl protons at δ ~12 ppm) .
- IR Spectroscopy : Identifies carboxyl (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) groups .
- HPLC/TLC : Monitors reaction progress and purity (>98% purity threshold) .
- Melting Point Analysis : Validates crystallinity (e.g., mp >200°C for related benzoic acids) .
Q. Table 1: Key Characterization Data
| Technique | Target Signal/Purpose | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons, integration | |
| IR | Carboxyl C=O stretch | |
| HPLC | Retention time for purity |
Advanced: How can this compound be applied in designing metal-organic frameworks (MOFs)?
Answer:
The dual carboxyl groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs:
- Linker Design : The carboxyphenyl group acts as a rigid spacer, enhancing porosity. Symmetry in substitution avoids interpenetration, maximizing surface area (>6000 m²/g in analogous MOFs) .
- Post-Synthetic Modification : Amino groups allow functionalization (e.g., Schiff base formation) to tune MOF selectivity for gas adsorption (CO₂, CH₄) .
- Stability Testing : Use thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions .
- Orthogonal Assays : Validate anti-inflammatory/anticancer claims using both enzymatic (e.g., COX-2 inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 3-Amino-5-fluorobenzoic acid) to isolate substituent effects .
Example : Discrepancies in IC₅₀ may arise from assay pH variations affecting carboxyl group ionization.
Advanced: What strategies improve solubility for in vitro assays without compromising stability?
Answer:
- pH Adjustment : Use buffered solutions (pH 7.4) to deprotonate carboxyl groups, enhancing aqueous solubility .
- Co-Solvents : Employ DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties .
- Prodrug Design : Synthesize methyl esters for cell permeability, hydrolyzing in vivo to active form .
Advanced: How does the substitution pattern influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects : The carboxyphenyl group deactivates the ring, directing electrophiles to meta/para positions.
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) reduce coupling efficiency; optimize using bulky ligands (XPhos) .
- Computational Modeling : DFT calculations predict regioselectivity in Suzuki couplings .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at room temperature in inert atmosphere (N₂/Ar) to prevent oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation of amino groups .
- Moisture Control : Seal with desiccants (silica gel) due to hygroscopic carboxyl groups .
Advanced: What computational methods predict its utility as a catalyst ligand?
Answer:
- Docking Simulations : Model interactions with metal clusters (e.g., Zn₄O) to assess binding affinity .
- Surface Area Prediction : Monte Carlo simulations estimate gas adsorption capacities in MOFs .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Basic: How to confirm purity post-synthesis?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention time to standards .
- Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (±0.4%) .
- Mass Spectrometry : Confirm molecular ion ([M-H]⁻ at m/z 286 for C₁₄H₁₀NO₄⁻) .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. boronic acid in Suzuki coupling) .
- Heat Management : Use flow reactors for exothermic steps (e.g., bromination) .
- Cost Reduction : Replace Pd catalysts with Ni-based systems for large batches .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
